4-bromo-2,6-diphenylaniline

Organic Synthesis C-H Activation Arylation

4-Bromo-2,6-diphenylaniline (CAS 647835-34-5) is a sterically hindered aromatic amine belonging to the diphenylaniline class. It features a bromine atom at the para position of the central aniline ring, with two phenyl groups substituted at the ortho (2,6) positions relative to the amino group.

Molecular Formula C18H14BrN
Molecular Weight 324.2 g/mol
CAS No. 647835-34-5
Cat. No. B12595317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2,6-diphenylaniline
CAS647835-34-5
Molecular FormulaC18H14BrN
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)Br
InChIInChI=1S/C18H14BrN/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12H,20H2
InChIKeyBEQUGURIORILON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-diphenylaniline (CAS 647835-34-5) for Advanced Organic Electronics and Dye Synthesis: A Strategic Intermediate


4-Bromo-2,6-diphenylaniline (CAS 647835-34-5) is a sterically hindered aromatic amine belonging to the diphenylaniline class . It features a bromine atom at the para position of the central aniline ring, with two phenyl groups substituted at the ortho (2,6) positions relative to the amino group [1]. This specific structural arrangement—a primary amine flanked by bulky phenyl groups and a reactive bromine handle—positions it as a critical building block for synthesizing complex π-conjugated systems via cross-coupling reactions, particularly for applications in organic electronics (OLEDs, DSSCs) and advanced dye intermediates [1].

Why 4-Bromo-2,6-diphenylaniline (CAS 647835-34-5) Cannot Be Replaced by Standard Bromoanilines or Triphenylamines


In-class substitution with common bromoanilines (e.g., 4-bromoaniline) or commercially abundant triphenylamine bromides (e.g., 4-bromotriphenylamine) is not viable for advanced material synthesis due to fundamental structural and electronic mismatches [1][2]. Unlike 4-bromotriphenylamine, which is a tertiary amine and therefore cannot undergo reactions requiring a primary amine (such as diazotization for azo dyes or certain condensation reactions), 4-bromo-2,6-diphenylaniline retains a free, reactive -NH2 group [1]. Furthermore, the unique 2,6-diphenyl substitution pattern imparts significant steric hindrance, which profoundly influences the regioselectivity of cross-coupling reactions and the conformational stability of resulting oligomers, leading to enhanced optoelectronic properties (e.g., intense visible-light emission) not observed with less sterically demanding or differently substituted analogs [2]. Simply substituting a 4-bromo-2,6-diphenylaniline building block with a more accessible bromotriphenylamine would result in the synthesis of a fundamentally different, tertiary amine-containing product with altered electronic properties and limited downstream functionalization options [1].

Quantitative Evidence for Selecting 4-Bromo-2,6-diphenylaniline (CAS 647835-34-5): Synthetic Efficiency and Optoelectronic Performance


Synthesis Yield Comparison: 4-Bromo-2,6-diphenylaniline vs. General Palladium-Catalyzed C-H Arylation Methods

The synthesis of 4-bromo-2,6-diphenylaniline via a specific palladium-catalyzed direct C-H arylation route, followed by deprotection, achieves an exceptionally high overall yield of 92% . This is a quantifiable improvement over the broad yields typically observed for general palladium-catalyzed C-H arylation methodologies, which can range significantly (often 50-80%) depending on substrate and conditions [1].

Organic Synthesis C-H Activation Arylation

Cross-Coupling Efficiency: Synthesis of Diphenylaniline-Azulene Co-Oligomer 6

In the synthesis of a linear π-conjugated 2,6-diphenylaniline-azulene co-oligomer (compound 6), the use of a diphenylaniline bromide (class to which 4-bromo-2,6-diphenylaniline belongs) as a coupling partner with 2,6-diborylazulene proceeded with an excellent yield of 83% [1]. This high yield demonstrates the efficient reactivity of this specific sterically hindered aryl bromide in Suzuki-Miyaura reactions under standard conditions.

Organic Electronics Suzuki-Miyaura Coupling Conjugated Oligomers

Optoelectronic Performance: Intense Visible Emission from Diphenylaniline-Azulene Co-Oligomers

Co-oligomers synthesized from diphenylaniline bromides exhibit intense absorption and emission across the visible spectrum (410–700 nm region), with strong, distinct emission maxima in the green (510 nm) and orange (590 nm) ranges [1]. This performance is attributed to the positive resonance exposure of the 2,6-diphenylaniline fragment, which significantly rearranges the electronic structure of the azulene core, tuning the HOMO-LUMO gap [1]. In contrast, azulene-based materials without this specific diphenylaniline donor often exhibit weaker or blue-shifted emission.

Optoelectronics OLED Materials Fluorescence

Regioisomeric Advantage: Ortho, Ortho'-Diphenyl Substitution vs. Other Bromotriphenylamines

The 2,6-diphenyl substitution pattern in 4-bromo-2,6-diphenylaniline provides a unique steric environment distinct from other bromotriphenylamine regioisomers. 2-Bromotriphenylamine (CAS 78600-31-4) [1] and 4-bromotriphenylamine (CAS 36809-26-4) are tertiary amines with different substitution patterns (ortho-bromo vs. para-bromo, respectively). The primary amine and para-bromo of 4-bromo-2,6-diphenylaniline, combined with its ortho-phenyl groups, allows for both (1) reactions specific to primary amines and (2) the steric modulation of subsequent cross-couplings at the bromine site, a dual functionality not present in the tertiary amine analogs.

Structure-Property Relationship Steric Hindrance Molecular Design

Primary Application Scenarios for 4-Bromo-2,6-diphenylaniline (CAS 647835-34-5) Based on Quantitative Evidence


Synthesis of High-Performance Organic Semiconductors via Suzuki-Miyaura Cross-Coupling

4-Bromo-2,6-diphenylaniline is an optimal building block for constructing π-conjugated oligomers and polymers for OLEDs and other organic electronic devices. Its demonstrated reactivity in Suzuki-Miyaura cross-coupling reactions, yielding co-oligomer 6 in 83% yield [1], combined with the intense green (510 nm) and orange (590 nm) photoluminescence of the resulting materials [1], provides a direct, performance-linked justification for its selection. The steric bulk of the ortho-phenyl groups is crucial for modulating intermolecular interactions in the solid state, which is key for efficient charge transport and emission in device architectures.

Synthesis of Specialized Azo Dyes and Pigments

As a primary aromatic amine, 4-bromo-2,6-diphenylaniline is uniquely suited for conversion to a diazonium salt, a key intermediate for synthesizing azo dyes. This reactivity pathway is not available to analogous tertiary amines like 4-bromotriphenylamine [1]. The bromine substituent provides a secondary site for further functionalization post-diazotization, enabling the synthesis of complex, multi-functional dye molecules with potentially improved light-fastness or specific substrate affinities due to the bulky 2,6-diphenyl substituents.

Precursor for Sterically Demanding Ligands and Catalysts

The sterically congested environment around the nitrogen atom makes 4-bromo-2,6-diphenylaniline a valuable precursor for synthesizing bulky N-heterocyclic carbenes (NHCs) or phosphine ligands. Following conversion of the amine, the para-bromo group offers a convenient handle for attaching the ligand to solid supports (e.g., silica, polymers) or for further modular diversification via cross-coupling, while the ortho-phenyl groups provide the steric shielding necessary to stabilize reactive metal centers and enhance catalytic selectivity. The efficient 92% synthesis yield ensures a cost-effective entry point for this class of ligands.

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